(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1886-79-9
VCID: VC21243051
InChI: InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N
Molecular Formula: C10H10N2O5S
Molecular Weight: 270.26 g/mol

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid

CAS No.: 1886-79-9

Cat. No.: VC21243051

Molecular Formula: C10H10N2O5S

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid - 1886-79-9

Specification

CAS No. 1886-79-9
Molecular Formula C10H10N2O5S
Molecular Weight 270.26 g/mol
IUPAC Name (E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid
Standard InChI InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+
Standard InChI Key XPUWNQCCZQOGTI-AATRIKPKSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator